

Sulfaethidole: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Sulfaethidole*

Cat. No.: *B1214886*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the sulfonamide antibiotic, **Sulfaethidole**. It covers core information such as its chemical identity and physicochemical properties. The document outlines the mechanism of action, provides a detailed synthesis route, and presents key experimental protocols for its analysis and evaluation of its antimicrobial efficacy. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to ensure clarity and reproducibility for professionals in the field of drug development and microbiology.

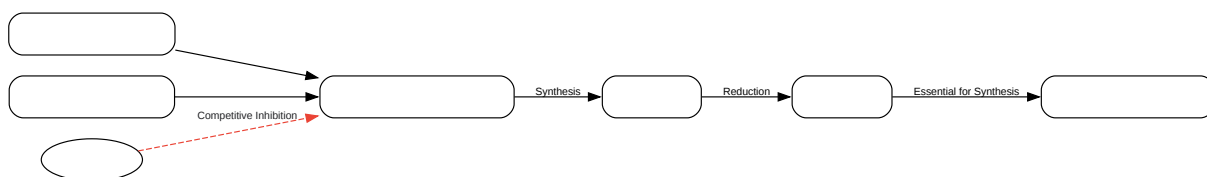
Core Compound Information

Sulfaethidole is a sulfonamide antibacterial agent. Its core identifiers and physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	94-19-9	
Molecular Formula	C ₁₀ H ₁₂ N ₄ O ₂ S ₂	
Molecular Weight	284.36 g/mol	
IUPAC Name	4-amino-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide	
pKa	5.36 (at 37°C in H ₂ O, uncertain)	[1]
Water Solubility	215 mg/L (at 20°C)	[1]

Mechanism of Action

Sulfaethidole, like other sulfonamides, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is critical in the folic acid synthesis pathway, which is essential for the production of purines, thymidine, and certain amino acids necessary for bacterial DNA synthesis and growth. By mimicking the natural substrate, para-aminobenzoic acid (PABA), **Sulfaethidole** blocks the synthesis of dihydrofolic acid, thereby halting bacterial replication. Human cells are unaffected as they derive folic acid from their diet.



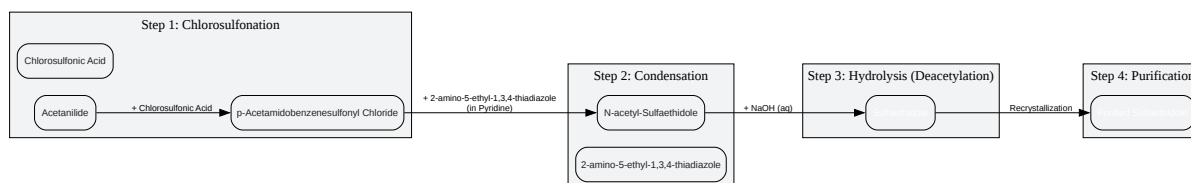
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Inhibition of Folic Acid Synthesis by **Sulfaethidole**.

Synthesis of Sulfaethidole

The synthesis of **Sulfaethidole** is a multi-step process that typically begins with the chlorosulfonation of acetanilide. The resulting sulfonyl chloride is then reacted with 2-amino-5-ethyl-1,3,4-thiadiazole, followed by deacetylation to yield the final product.

General Synthesis Workflow



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General Synthesis Workflow for **Sulfaethidole**.

Experimental Protocol for Synthesis

A common synthetic route involves the following steps:

- **Chlorosulfonation of Acetanilide:** Acetanilide is reacted with an excess of chlorosulfonic acid. The mixture is heated to complete the reaction.
- **Condensation:** The resulting p-acetamidobenzenesulfonyl chloride is then reacted with 2-amino-5-ethyl-1,3,4-thiadiazole in the presence of a base like pyridine.
- **Hydrolysis:** The acetyl group is removed by hydrolysis with aqueous sodium hydroxide.
- **Purification:** The crude **Sulfaethidole** is purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Experimental Protocols

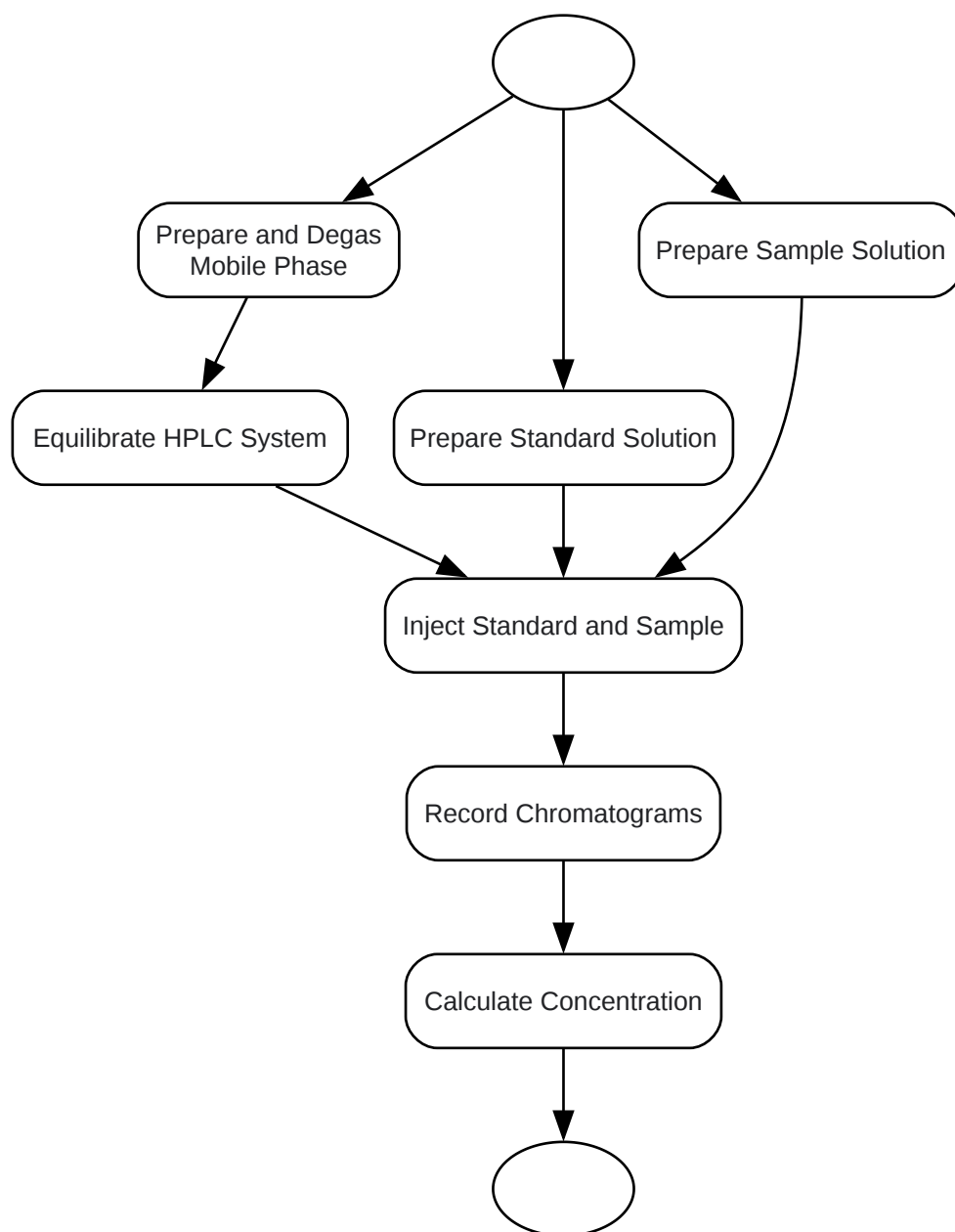
High-Performance Liquid Chromatography (HPLC) Analysis

This section outlines a proposed reversed-phase HPLC method for the quantification of **Sulfaethidole**.

Parameter	Specification
Column	C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase	Acetonitrile and 0.02 M KH ₂ PO ₄ buffer (pH 3.0) in a 30:70 (v/v) ratio
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	20 µL
Column Temperature	30°C

Procedure:

- Prepare the mobile phase and degas it.
- Prepare a standard stock solution of **Sulfaethidole** in the mobile phase.
- Prepare the sample solution by dissolving the test substance in the mobile phase to a suitable concentration.
- Equilibrate the HPLC system with the mobile phase.
- Inject the standard and sample solutions and record the chromatograms.
- Calculate the concentration of **Sulfaethidole** in the sample by comparing the peak areas with that of the standard.



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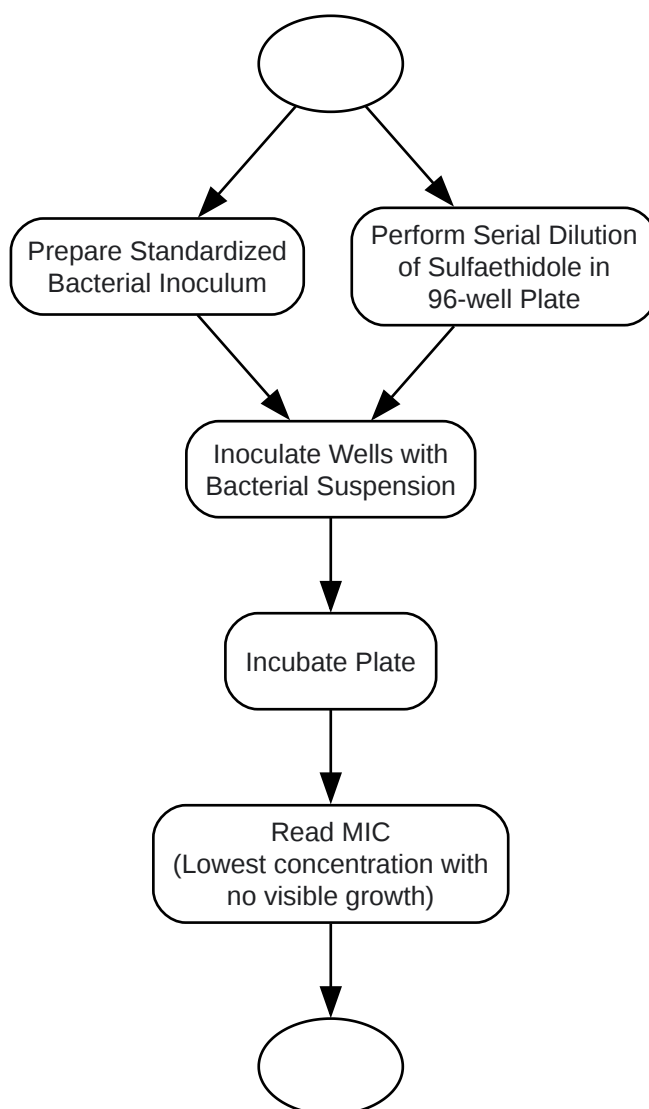
Workflow for HPLC Analysis of **Sulfaethidole**.

Antimicrobial Susceptibility Testing

The antimicrobial activity of **Sulfaethidole** can be determined using standard methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination:

- Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
- Serial Dilution: A two-fold serial dilution of **Sulfaethidole** is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Determination of MIC: The MIC is the lowest concentration of **Sulfaethidole** that completely inhibits the visible growth of the bacteria.



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Workflow for MIC Determination by Broth Microdilution.

While a comprehensive list of MIC values for **Sulfaethidole** against a wide range of bacteria is not readily available in recent literature, sulfonamides as a class have shown activity against various Gram-positive and Gram-negative bacteria.[2] MIC values for other sulfonamides can range from 32 to over 512 µg/mL depending on the bacterial strain and its resistance profile.[3]

Conclusion

This technical guide provides essential information on **Sulfaethidole** for researchers and professionals in drug development. The provided data and protocols for synthesis, analysis, and antimicrobial testing serve as a valuable resource for further research and application of this sulfonamide antibiotic. The diagrams for the mechanism of action and experimental workflows offer a clear visual representation of key processes.

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